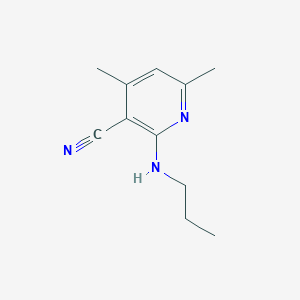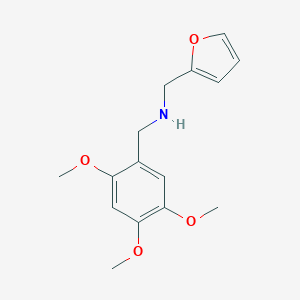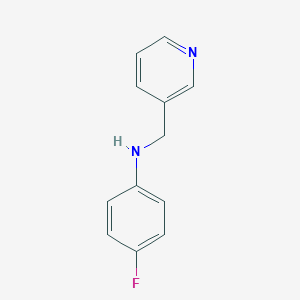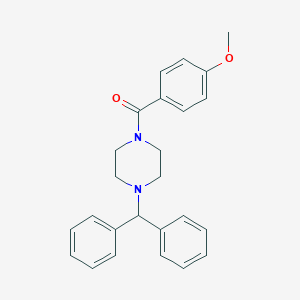
4,6-Dimethyl-2-(propylamino)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2-(propylamino)nicotinonitrile, also known as DP-6, is a chemical compound that has been studied for its potential applications in scientific research. DP-6 is a nicotinic acetylcholine receptor agonist, meaning that it binds to and activates these receptors in the nervous system.
科学的研究の応用
4,6-Dimethyl-2-(propylamino)nicotinonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to enhance cognitive function and memory in animal models, and may have potential therapeutic applications for Alzheimer's disease and other cognitive disorders. 4,6-Dimethyl-2-(propylamino)nicotinonitrile has also been studied for its potential as a treatment for nicotine addiction, as it activates the same receptors in the brain that are targeted by nicotine.
作用機序
4,6-Dimethyl-2-(propylamino)nicotinonitrile binds to and activates nicotinic acetylcholine receptors in the nervous system. These receptors are involved in a variety of physiological processes, including learning and memory, attention, and mood regulation. Activation of these receptors by 4,6-Dimethyl-2-(propylamino)nicotinonitrile leads to increased release of neurotransmitters such as dopamine and acetylcholine, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
4,6-Dimethyl-2-(propylamino)nicotinonitrile has been shown to enhance cognitive function and memory in animal models, and may have potential therapeutic applications for Alzheimer's disease and other cognitive disorders. It has also been studied for its potential as a treatment for nicotine addiction, as it activates the same receptors in the brain that are targeted by nicotine. In addition, 4,6-Dimethyl-2-(propylamino)nicotinonitrile has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
4,6-Dimethyl-2-(propylamino)nicotinonitrile has several advantages for use in lab experiments, including its ability to enhance cognitive function and memory in animal models, its potential as a treatment for Alzheimer's disease and other cognitive disorders, and its potential as a treatment for nicotine addiction. However, there are also limitations to its use, including its relatively low yield in synthesis and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several potential future directions for research on 4,6-Dimethyl-2-(propylamino)nicotinonitrile, including further studies on its mechanism of action and potential therapeutic applications for Alzheimer's disease and other cognitive disorders. Additionally, research on its potential as a treatment for nicotine addiction could be expanded. Finally, further studies on its anti-inflammatory effects and potential as a treatment for inflammatory diseases could also be explored.
合成法
The synthesis of 4,6-Dimethyl-2-(propylamino)nicotinonitrile involves several steps, including the reaction of 2,6-dimethylpyridine with propylamine to form 2-(propylamino)-6-methylpyridine. This intermediate is then reacted with cyanogen bromide to yield 4,6-Dimethyl-2-(propylamino)nicotinonitrile. The overall yield of this process is approximately 15%.
特性
製品名 |
4,6-Dimethyl-2-(propylamino)nicotinonitrile |
|---|---|
分子式 |
C11H15N3 |
分子量 |
189.26 g/mol |
IUPAC名 |
4,6-dimethyl-2-(propylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H15N3/c1-4-5-13-11-10(7-12)8(2)6-9(3)14-11/h6H,4-5H2,1-3H3,(H,13,14) |
InChIキー |
XTQRGQGJFVNXGU-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C(=CC(=N1)C)C)C#N |
正規SMILES |
CCCNC1=C(C(=CC(=N1)C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276025.png)
![4-{2-[(3-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276026.png)
![4-{2-[(4-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276027.png)
![4-amino-N-[2-(cinnamylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276028.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}butan-2-amine](/img/structure/B276050.png)
![2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276051.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine](/img/structure/B276053.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276055.png)
![N-[4-(allyloxy)benzyl]-N-benzylamine](/img/structure/B276066.png)


![Ethyl 5-ethyl-2-[(3-piperidin-1-ylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B276072.png)
![Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B276073.png)